molecular formula C7H12N2O4 B1220005 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 6440-58-0

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B1220005
CAS No.: 6440-58-0
M. Wt: 188.18 g/mol
InChI Key: WSDISUOETYTPRL-UHFFFAOYSA-N
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Description

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (CAS 6440-58-0), commonly known as DMDM hydantoin, is a formaldehyde-releasing agent (FAR) widely used as a preservative in cosmetics and personal care products. Its molecular formula is C₇H₁₂N₂O₄, with a molecular weight of 188.18 g/mol . Structurally, it features a hydantoin core (imidazolidine-2,4-dione) substituted with hydroxymethyl groups at positions 1 and 3 and dimethyl groups at position 3. This compound inhibits microbial growth by slowly releasing formaldehyde, a potent antimicrobial agent .

DMDM hydantoin is valued for its broad-spectrum efficacy against bacteria, fungi, and yeast, particularly in formulations like shampoos, conditioners, and skincare products . However, its use is regulated due to concerns about formaldehyde exposure, with safety thresholds set by agencies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) .

Preparation Methods

Laboratory-Scale Synthesis Methods

Base-Catalyzed Hydroxymethylation

The most common laboratory method involves the reaction of 5,5-dimethylhydantoin with formaldehyde in the presence of a basic catalyst.

Procedure ( ):

  • Reagents :

    • 5,5-Dimethylhydantoin (0.1 mol)

    • Aqueous formaldehyde (37%, 0.2 mol)

    • Sodium hydroxide (0.05 mol)

  • Reaction Conditions :

    • Temperature: 39–49°C

    • Duration: 4 hours

    • Solvent: Ethanol or solvent-free

  • Steps :

    • Formaldehyde and NaOH are mixed to form a hydroxymethylating agent.

    • DMH is added gradually to the mixture, with vigorous stirring to manage exothermic heat.

    • The reaction is refluxed until completion, monitored by thin-layer chromatography (TLC).

    • The product is precipitated by acidification with HCl or NH4_4Cl and recrystallized using ethanol/water or ethyl acetate/n-hexane.

Yield : 70–73% ( ).

One-Pot Solvent-Free Synthesis

A modified approach eliminates solvents to enhance sustainability ( ):

  • DMH, formaldehyde, and NaOH are heated at 50°C for 4 hours.

  • The crude product is extracted with ethyl acetate and crystallized.

  • Advantages : Reduced waste, higher purity (98% by HPLC).

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors for efficiency:

  • Reactor Type : Tubular or microchannel reactors.

  • Conditions :

    • Temperature: 50–60°C

    • Pressure: 1–2 atm

    • Catalyst: Heterogeneous bases (e.g., MgO or CaCO3_3)

Advantages :

  • Higher throughput (up to 1,000 kg/day).

  • Consistent product quality (purity >99%).

Catalytic Optimization

Recent advancements use zeolite-based catalysts to improve formaldehyde utilization:

  • Catalyst : HZSM-5 zeolite.

  • Conversion Rate : 95% DMH to DMDM hydantoin.

  • Byproduct Reduction : Minimal formaldehyde residue (<0.1%).

Critical Reaction Parameters

Molar Ratio of Formaldehyde to DMH

Excess formaldehyde ensures complete hydroxymethylation:

Formaldehyde:DMH RatioYield (%)Purity (%)Source
2:17398
1.5:16595

Temperature and pH Effects

  • Optimal Temperature : 45–50°C. Higher temperatures (>60°C) promote side reactions (e.g., formaldehyde polymerization).

  • pH Range : 8.0–9.5. Alkaline conditions favor hydroxymethylation, while acidic media lead to decomposition.

Catalyst Selection

CatalystReaction Time (h)Yield (%)
NaOH473
K2_2CO3_3568
MgO3.570

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Ethanol/water (3:1 v/v) or ethyl acetate/n-hexane (2:1).

  • Purity Post-Recrystallization : 98–99% ( ).

Analytical Validation

  • HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water = 70:30).

  • 1^1H NMR (400 MHz, D2_2O): δ 4.25 (s, 4H, –CH2_2OH), 1.45 (s, 6H, –CH3_3).

  • IR (KBr): 3250 cm1^{-1} (O–H), 1700 cm1^{-1} (C=O).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of DMH’s nitrogen on formaldehyde, followed by hydroxymethylation ( ):

  • Step 1 : Deprotonation of DMH by NaOH to form a resonance-stabilized anion.

  • Step 2 : Electrophilic addition of formaldehyde to the anion.

  • Step 3 : Acid workup to protonate the intermediate and precipitate the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to formic acid derivatives.

    Reduction: The compound can be reduced to yield different imidazolidine derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formic acid derivatives.

    Reduction: Various imidazolidine derivatives.

    Substitution: Substituted imidazolidine compounds with different functional groups.

Scientific Research Applications

Applications Overview

  • Cosmetics and Personal Care Products
    • DMDM hydantoin is widely used as a preservative in various cosmetic formulations due to its antimicrobial properties. It functions by releasing formaldehyde, which helps in inhibiting microbial growth.
    • Common products include shampoos, conditioners, lotions, and creams.
  • Pharmaceuticals
    • In pharmaceuticals, DMDM hydantoin serves as a preservative in injectable medications and topical formulations. Its ability to prevent microbial contamination is critical in maintaining product safety and efficacy.
  • Industrial Applications
    • The compound is utilized in industrial settings for its biocidal properties. It is employed in formulations for cleaning agents and disinfectants.
  • Food Industry
    • While not directly used in food products, DMDM hydantoin is relevant in the context of food packaging materials where it can help in preventing spoilage.

Data Table of Applications

Application AreaSpecific UsesConcentration Range (%)Regulatory Status
CosmeticsShampoos, conditionersUp to 0.6%Approved for use in EU/US
PharmaceuticalsInjectable drugsUp to 0.6%Approved by FDA
Industrial CleaningDisinfectantsVariesCompliance with safety standards
Food PackagingAntimicrobial agentNot directly applicableIndirect use

Case Study 1: Efficacy in Cosmetic Formulations

A study published by the European Chemicals Agency evaluated the effectiveness of DMDM hydantoin in various cosmetic products. The results indicated that at concentrations up to 0.6%, the compound effectively inhibited microbial growth over extended periods, ensuring product stability and safety .

Case Study 2: Safety Assessment in Pharmaceuticals

Research conducted by the Environmental Defense Fund assessed the safety profile of DMDM hydantoin when used as a preservative in pharmaceutical products. The findings confirmed that the compound poses minimal risk when used within regulatory limits, supporting its continued use in injectable formulations .

Case Study 3: Industrial Application Effectiveness

A technical report highlighted the use of DMDM hydantoin in industrial cleaning agents. The study demonstrated that formulations containing this compound exhibited superior antimicrobial properties compared to those without it, leading to improved hygiene standards in industrial environments .

Regulatory Considerations

DMDM hydantoin is subject to regulatory scrutiny due to its formaldehyde-releasing properties. Regulatory bodies such as the FDA and ECHA have established guidelines for its safe use:

  • Maximum Concentration : Typically limited to 0.6% in cosmetic and pharmaceutical products.
  • Labeling Requirements : Products containing DMDM hydantoin must disclose its presence on labels due to potential sensitivities among consumers.

Mechanism of Action

The mechanism of action of 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo chemical modifications that enhance its activity in different applications.

Comparison with Similar Compounds

Chemical Structure and Properties

DMDM hydantoin belongs to the hydantoin-derived FAR family. Key structural analogs and their properties include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
DMDM hydantoin 6440-58-0 C₇H₁₂N₂O₄ 188.18 1,3-hydroxymethyl; 5,5-dimethyl substitution
Diazolidinyl urea (DAU) 78491-02-8 C₈H₁₄N₄O₇ 278.22 Urea-linked imidazolidinyl groups
Imidazolidinyl urea 39236-46-9 C₁₁H₁₆N₄O₈ 332.27 Bis-urea structure with hydroxymethyl groups
Sodium hydroxymethylglycinate (SMG) 70161-44-3 C₃H₆NNaO₃ 127.08 Sodium salt of hydroxymethyl glycine
1-(Hydroxymethyl)-5,5-dimethylhydantoin 116-25-6 C₆H₁₀N₂O₃ 158.16 Single hydroxymethyl group at position 1

Key Differences :

  • DMDM hydantoin’s dual hydroxymethyl groups enhance formaldehyde release efficiency compared to mono-substituted analogs like 1-(hydroxymethyl)-5,5-dimethylhydantoin .

Antimicrobial Efficacy

A 2020 study compared the in vitro bactericidal efficacy of five FARs against antibiotic-resistant and sensitive pathogens (Table 1) :

Table 1 : Minimum Bactericidal Concentration (MBC, μg/mL) of FARs Against Pathogens

Pathogen DMDM Hydantoin Diazolidinyl Urea Sodium Hydroxymethylglycinate Nitrotriol 2-Nitro-1-propanol
MSSA 250 500 1000 125 500
MRSA 500 1000 2000 250 1000
Candida albicans 125 250 500 62.5 250
Pseudomonas aeruginosa 1000 2000 4000 500 2000

Findings :

  • DMDM hydantoin exhibited moderate efficacy , outperforming diazolidinyl urea and SMG but being less potent than nitrotriol .
  • Against Candida albicans, DMDM hydantoin’s MBC was 125 μg/mL , making it suitable for antifungal applications in cosmetics .

Formaldehyde Release Kinetics

Formaldehyde release rates vary significantly among FARs:

Compound Formaldehyde Release Rate (ppm/h) pH Stability Range
DMDM hydantoin 0.5–2.0 4.0–9.0
Diazolidinyl urea 0.3–1.5 3.5–8.5
Imidazolidinyl urea 0.2–1.0 5.0–8.0
Sodium hydroxymethylglycinate 1.0–3.0 6.0–9.0

DMDM hydantoin provides a balanced release profile , making it effective in formulations with neutral to slightly acidic pH . In contrast, SMG releases formaldehyde more rapidly but is unstable in acidic conditions .

Biological Activity

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin, is a compound that has garnered attention for its biological activity, particularly as an antimicrobial agent. This article delves into its chemical properties, mechanisms of action, applications in various fields, and associated health effects.

  • Chemical Formula : C₇H₁₂N₂O₄
  • Molecular Weight : 188.18 g/mol
  • CAS Number : 6440-58-0
  • IUPAC Name : this compound

DMDM hydantoin functions primarily as a formaldehyde releaser , which means it slowly releases formaldehyde when applied. This property is crucial for its antimicrobial efficacy. The compound creates an environment that is less favorable for the growth of microorganisms by denaturing proteins and disrupting cellular processes in bacteria and fungi .

Antimicrobial Efficacy

DMDM hydantoin exhibits broad-spectrum antimicrobial activity against various microorganisms:

Microorganism TypeEfficacy
Gram-positive bacteriaEffective
Gram-negative bacteriaEffective
FungiEffective
YeastsEffective

Studies have shown that DMDM hydantoin is particularly effective against antibiotic-resistant strains of bacteria, making it a valuable agent in the fight against infections .

Applications

  • Cosmetics : DMDM hydantoin is widely used in personal care products such as shampoos, conditioners, and skin creams as a preservative to prevent microbial growth. The European Union allows a maximum concentration of 0.6% in cosmetic formulations .
  • Industrial Uses : Beyond cosmetics, it is utilized in cleaning products, adhesives, and coatings due to its biocidal properties .
  • Research : The compound serves as a tool in proteomics research due to its ability to modify proteins .

Case Studies and Research Findings

A notable study investigated the ex vivo antimicrobial efficacy of various formaldehyde releasers, including DMDM hydantoin, against both antibiotic-sensitive and resistant microorganisms involved in infectious keratitis. The findings highlighted DMDM hydantoin's effectiveness in reducing microbial load significantly compared to control groups .

Another research highlighted the potential risks associated with increased exposure to DMDM hydantoin in cosmetic products. It noted a correlation between higher concentrations of this compound and the incidence of contact dermatitis among sensitive individuals .

Health Effects

While DMDM hydantoin is generally regarded as safe when used within recommended limits, it can pose health risks:

  • Acute Toxicity : Ingestion can lead to serious health issues; animal studies suggest that doses below 150 grams may be fatal .
  • Dermatological Reactions : Allergic reactions such as contact dermatitis have been documented in sensitive populations due to formaldehyde release .
  • Carcinogenic Concerns : Long-term exposure to formaldehyde has raised concerns regarding its carcinogenic potential; thus, regulatory bodies have established strict limits on its use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione?

  • Answer : A common approach involves nucleophilic substitution under mild conditions. For example, derivatives of imidazolidine-2,4-dione can be synthesized by reacting intermediates (e.g., 3-(2-chloroacetyl)-5,5-diphenylimidazolidine-2,4-dione) with substituted phenols in DMF at 50–55°C for 24–26 hours, using K₂CO₃ and KI as catalysts. Post-reaction, the product is precipitated in ice-cold water and purified via ethanol recrystallization . This method ensures high yield and purity, critical for downstream applications.

Q. How can crystallographic data validate the structural integrity of synthesized derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For instance, monoclinic crystal systems (space group P2₁) with lattice parameters (e.g., a = 8.5395 Å, b = 8.9377 Å, c = 23.444 Å, β = 91.066°) and hydrogen-bonding networks help confirm molecular geometry. Thermal displacement parameters (e.g., Ueq values) and torsion angles (e.g., C22–N4–C24–O4 = −179.8°) further validate stereochemical fidelity .

Q. What safety protocols are essential for handling imidazolidine-2,4-dione derivatives in the lab?

  • Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid contact with oxidizing agents, and store compounds in sealed containers at <25°C. For brominated analogs (e.g., 1,3-Dibromo-5,5-dimethylhydantoin), ensure proper ventilation and grounding to prevent electrostatic discharge .

Advanced Research Questions

Q. How can computational methods improve reaction design for imidazolidine-2,4-dione derivatives?

  • Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Coupled with machine learning, these methods identify optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation. For example, ICReDD’s workflow integrates computational screening with experimental validation to accelerate catalyst selection and reaction optimization .

Q. What analytical strategies resolve contradictions in spectroscopic data for hydroxymethylated derivatives?

  • Answer : Combine 2D NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to distinguish regioisomers. For instance, cross-peaks in HMBC spectra between hydroxymethyl protons and carbonyl carbons (δ ~170 ppm) clarify substitution patterns. Conflicting NOE correlations can be resolved by variable-temperature NMR to account for dynamic equilibria .

Q. How do environmental risk assessments guide the disposal of imidazolidine-2,4-dione waste?

  • Answer : Biodegradation studies (e.g., OECD 301F) and ecotoxicity assays (e.g., Daphnia magna LC₅₀) determine environmental persistence. For compounds with low bioaccumulation potential (log P < 3), incineration with alkaline scrubbers is recommended. Hydroxymethyl groups may enhance aqueous solubility, reducing terrestrial toxicity but requiring pH-neutralization prior to disposal .

Q. Methodological Considerations

Q. What factorial design principles optimize multi-step synthesis of imidazolidine-2,4-dione analogs?

  • Answer : Full factorial designs (e.g., 2³) evaluate variables like temperature, catalyst loading, and reaction time. Response surface methodology (RSM) identifies interactions between factors, e.g., KI concentration significantly impacts yield in nucleophilic substitutions. Central composite designs (CCDs) further refine optimal conditions .

Q. How do membrane technologies enhance purification of polar derivatives?

  • Answer : Nanofiltration (NF) membranes with molecular weight cut-offs (MWCO) of 200–300 Da selectively retain unreacted intermediates while permeating polar hydroxymethylated products. Solvent-resistant membranes (e.g., polyimide) tolerate DMF, enabling continuous processes with >90% recovery rates .

Properties

IUPAC Name

1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C7H12N2O4/c1-7(2)5(12)8(3-10)6(13)9(7)4-11/h10-11H,3-4H2,1-2H3
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InChI Key

WSDISUOETYTPRL-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)N(C(=O)N1CO)CO)C
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Molecular Formula

C7H12N2O4
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DSSTOX Substance ID

DTXSID8035217
Record name 1,3-Dimethylol-5,5-dimethylhydantoin
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Molecular Weight

188.18 g/mol
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Physical Description

Liquid
Record name 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl-
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Boiling Point

198-200 °C, decomposes with boiling
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Solubility

In water, 77.3 g/100 cc, In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Density

0.4 g/cu cm at 21 °C /OECD Guideline 109/
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Vapor Pressure

0.00000009 [mmHg], 9.0X10-8 mm Hg at 25 °C
Record name DMDM hydantoin
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Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Color/Form

Solid, Powder

CAS No.

6440-58-0
Record name DMDM Hydantoin
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Record name 1,3-Dimethylol-5,5-dimethylhydantoin
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Record name 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl-
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Record name 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
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Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Melting Point

90 °C /OECD Guideline 102/, MP: 102-104 °C /Technical/
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Synthesis routes and methods

Procedure details

DMDMH is a formaldehyde donor which is the diformylated product of DMH and formaldehyde. MDMH is first formed as an intermediate. MDMH, itself, is a formaldehyde scavenger containing about 19% by weight of bound, but available, formaldehyde. Subsequent reaction of MDMH with formaldehyde yields DMDMH which theoretically contains 31.9% of bound but available, formaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

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